B-D-XYLOPYRANOSYLPHENYL ISOTHIOCYANATE
Description
Chemical Classification and Nomenclature
B-D-Xylopyranosylphenyl isothiocyanate belongs to the class of glycosyl isothiocyanates , which are hybrid molecules combining carbohydrate moieties with isothiocyanate functional groups. Its systematic IUPAC name is (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[(phenyl isothiocyanato)methyl]oxolane-3,4-diol , reflecting its β-anomeric configuration and xylopyranose backbone. The compound is categorized under thioglycosides due to the sulfur-containing isothiocyanate (-N=C=S) group attached to the aromatic phenyl ring, which is further linked to a D-xylopyranosyl unit.
The nomenclature follows the β-D-xylopyranosyl designation, indicating the stereochemistry at the anomeric carbon (C1) of the sugar moiety. This configuration distinguishes it from α-anomers, which exhibit axial orientation of the glycosidic bond.
Structural Features and Molecular Formula
The molecular formula C₁₂H₁₃NO₅S (molecular weight: 283.3 g/mol) comprises:
- A β-D-xylopyranose ring (C₅H₁₀O₅) in the chair conformation, stabilized by hydrogen bonding between hydroxyl groups.
- A phenyl isothiocyanate group (C₆H₅NCS) linked via a methylene bridge to the anomeric carbon of the sugar.
Key structural attributes include:
- Anomeric effect : The equatorial orientation of the glycosidic bond in the β-configuration reduces steric strain and stabilizes the molecule through hyperconjugation.
- Hydrogen-bonding network : Intramolecular interactions between hydroxyl groups (O3–O5 and O2–O4) enhance conformational rigidity.
Conformational Analysis
Computational studies using density functional theory (DFT) and metadynamics simulations reveal two dominant conformers of the xylopyranose moiety in this compound:
- C4-exo conformation : The hydroxyl group at C4 adopts an exocyclic orientation, stabilizing the structure via hydrogen bonds with O3 and O5.
- C3-endo conformation : The hydroxyl at C3 forms intramolecular hydrogen bonds with O2 and O4, reducing ring puckering.
Free energy calculations at pyrolysis temperatures (298–1068 K) show the C4-exo form is thermodynamically favored by 2.3 kcal/mol due to stronger hydrogen-bonding interactions. The isothiocyanate group remains rigid, with minimal rotational freedom around the N=C=S axis.
Isomeric Forms and Anomeric Configurations
The compound exists in two anomeric forms:
- β-D-xylopyranosylphenyl isothiocyanate : The glycosidic bond is equatorial, minimizing steric clashes with the phenyl group.
- α-D-xylopyranosylphenyl isothiocyanate : Axial orientation of the glycosidic bond increases steric hindrance, making this form less stable.
Interconversion between anomers is hindered by the high energy barrier (~20 kcal/mol) required to invert the configuration at C1. Chromatographic studies of related glycosyl isothiocyanates confirm β-anomers elute earlier than α-forms due to reduced polarity.
Historical Context of Glycosyl Isothiocyanates
The synthesis of glycosyl isothiocyanates dates to the early 20th century, with foundational work by Koenigs and Knorr on silver-promoted glycosidation. Key milestones include:
- 1927 : First reported synthesis of phenyl isothiocyanate derivatives via nucleophilic substitution of glycosyl bromides.
- 1965 : Development of nitronate pathways for stereoselective synthesis of allyl isothiocyanates, enabling access to β-configured glycosides.
- 2000s : Advances in enzymatic glycosylation using myrosinase from Brassica species, allowing eco-friendly production of isothiocyanate conjugates.
Modern applications leverage the reactivity of the isothiocyanate group for bioconjugation in drug delivery systems and glycoproteomics.
Properties
CAS No. |
146194-64-1 |
|---|---|
Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.298 |
IUPAC Name |
(2S,3R,4S,5R)-2-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H13NO5S/c14-9-5-17-12(11(16)10(9)15)18-8-3-1-7(2-4-8)13-6-19/h1-4,9-12,14-16H,5H2/t9-,10+,11-,12+/m1/s1 |
InChI Key |
LXOYGBMLSKBSRW-KXNHARMFSA-N |
SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Unique Advantages and Limitations
Advantages
- Targeted Delivery: The xylopyranosyl group may enhance uptake in cells expressing carbohydrate receptors (e.g., cancer cells overexpressing glucose transporters) .
- Reduced Toxicity : Lower volatility compared to allyl or methyl ITC reduces inhalation risks .
Limitations
- Synthetic Complexity : Multi-step synthesis required for glycosylation .
- Reactivity Trade-offs : Steric hindrance may reduce electrophilic potency compared to simpler ITCs .
Preparation Methods
Formation of the Xylopyranosylphenyl Amine Intermediate
The amine precursor is synthesized via glycosylation of a phenylamine derivative with a protected β-D-xylopyranosyl donor. A common approach employs trichloroacetimidate glycosylation, where a xylose donor (e.g., peracetylated β-D-xylopyranosyl trichloroacetimidate) reacts with 4-aminophenol under Lewis acid catalysis (e.g., BF₃·Et₂O) in anhydrous dichloromethane. Deprotection of the acetyl groups using sodium methoxide in methanol yields the free xylopyranosylphenyl amine.
Key Considerations:
Thiophosgene-Based Method (Traditional Approach)
Thiophosgene (CSCl₂) is a classical reagent for isothiocyanate synthesis. The xylopyranosylphenyl amine is treated with thiophosgene in a biphasic system (water/dichloromethane) at 0–5°C, followed by neutralization with sodium bicarbonate. This method, while efficient, poses significant safety risks due to thiophosgene’s toxicity and volatility.
-
Dissolve 10 mmol xylopyranosylphenyl amine in 50 mL dichloromethane.
-
Add 12 mmol thiophosgene dropwise under nitrogen at 0°C.
-
Stir for 4 hours, then wash with 5% NaOH (aq).
-
Dry over MgSO₄ and concentrate under reduced pressure.
Carbon Disulfide (CS₂) and Cyanuric Acid (One-Pot Method)
A safer alternative involves generating the isothiocyanate via in situ dithiocarbamate formation followed by desulfurization. The amine reacts with CS₂ in aqueous NaOH to form a dithiocarbamate salt, which is treated with cyanuric acid to eliminate sulfur and yield the isothiocyanate.
-
Suspend 10 mmol xylopyranosylphenyl amine in 30 mL water.
-
Add 12 mmol CS₂ and 30 mmol NaOH, stir at 25°C for 2 hours.
-
Add 15 mmol cyanuric acid, heat to 60°C for 3 hours.
-
Extract with ethyl acetate, dry, and concentrate.
Thiocarbonyldiimidazole (TCDI) Method
Thiocarbonyldiimidazole (TCDI) offers a mild, non-toxic route. The amine reacts with TCDI in anhydrous THF at room temperature, forming the isothiocyanate and imidazole as a byproduct.
-
Dissolve 10 mmol amine in 50 mL THF.
-
Add 12 mmol TCDI, stir at 25°C for 12 hours.
-
Filter to remove imidazole, concentrate the filtrate.
-
Purify by silica gel chromatography (hexane/ethyl acetate).
Yield : 65–78% (reported for tetrahydrobenzo[b]thienyl systems).
Comparative Analysis of Preparation Methods
| Method | Reagents | Yield (%) | Safety | Scalability |
|---|---|---|---|---|
| Thiophosgene | CSCl₂ | 70–80 | Low | Moderate |
| CS₂/Cyanuric Acid | CS₂, Cyanuric Acid | 60–75 | High | High |
| TCDI | Thiocarbonyldiimidazole | 65–78 | High | Moderate |
Key Findings :
-
The CS₂/cyanuric acid method balances safety and scalability but requires careful pH control to avoid side reactions.
-
TCDI is ideal for small-scale syntheses due to its ease of handling but involves higher costs.
Critical Challenges and Solutions
Q & A
Q. What are the key considerations for optimizing the synthesis of B-D-xylopyranosylphenyl isothiocyanate, and how can purity be validated?
Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products like thiourea derivatives. For purity validation, orthogonal analytical techniques (e.g., HPLC with UV/Vis detection, / NMR, and high-resolution mass spectrometry) must be employed to confirm structural integrity and rule out residual solvents or unreacted precursors . For example, NMR can detect trace impurities in the aromatic region, while HPLC-MS quantifies purity levels.
Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?
Methodological Answer: Stability studies should include accelerated degradation experiments under varying pH, temperature, and humidity. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Degradation pathways, such as hydrolysis of the isothiocyanate group to form amines or thioureas, can be monitored via FT-IR for functional group changes and LC-MS for identifying degradation products. Proper storage in anhydrous, inert atmospheres at -20°C is recommended .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex mixtures?
Methodological Answer: Combine - COSY and HSQC NMR to resolve overlapping signals in the xylopyranosyl moiety. For chromatographic separation, reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution optimizes resolution. Mass spectrometry (ESI-MS) provides molecular weight confirmation, while X-ray crystallography (if crystals are obtainable) offers definitive structural proof .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in nucleophilic addition-cyclization reactions?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model transition states and intermediates. For example, calculate activation energies for competing pathways (6-exo-dig vs. 5-endo-dig cyclization) to explain regioselectivity. Solvent effects should be incorporated using a polarizable continuum model (PCM). Validate computational results with experimental kinetic data (e.g., from time-resolved NMR) .
Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent DMSO concentration). Perform meta-analysis using standardized protocols (e.g., OECD guidelines) and apply statistical corrections (e.g., Benjamini-Hochberg FDR control) to minimize false positives . Replicate studies with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzymatic inhibition) to confirm activity trends .
Q. How can isotopic labeling (13C^{13}\text{C}13C, 15N^{15}\text{N}15N) track the metabolic fate of this compound in cellular systems?
Methodological Answer: Synthesize -labeled analogs at the xylopyranosyl C1 position or -labeled isothiocyanate groups. Use LC-MS/MS with selective reaction monitoring (SRM) to trace labeled metabolites in cell lysates. Compare fragmentation patterns to unlabeled controls to distinguish endogenous compounds from test derivatives .
Q. What experimental designs mitigate systematic errors in quantifying this compound’s binding affinity to glycosidases?
Methodological Answer: Employ surface plasmon resonance (SPR) with reference subtraction to correct for nonspecific binding. Use a three-dimensional factorial design (varying pH, ionic strength, and temperature) to identify confounding variables. Include internal standards (e.g., a stable isothiocyanate analog) in HPLC-UV workflows to normalize instrument drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
